1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine
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Overview
Description
1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C19H20N4OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.13578245 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking Studies
Research has developed efficient synthesis methods for compounds similar to "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine," exploring their interactions with biological targets. For example, Shirani et al. (2021) outlined a procedure for synthesizing benzothiazolopyridine compounds, showing their potential interactions with estrogen and progesterone receptors, which could predict their activity against breast cancer targets (Shirani, Maleki, Asadi, & Dinari, 2021).
Antagonistic Properties on NMDA Receptor
Wright et al. (1999) identified a compound with structural similarity as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its potential application in neurological research and therapy (Wright, Gregory, Boxer, Meltzer, Serpa, & Wise, 1999).
Radioactive Labeling for Medical Imaging
Mundwiler et al. (2004) discussed the synthesis of mixed ligand tricarbonyl complexes, demonstrating a method that could be applied for labeling bioactive molecules for imaging purposes, indicating potential applications in diagnostic medicine (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Anti-arrhythmic and Antimicrobial Activities
Studies on piperidine-based derivatives have shown significant anti-arrhythmic and antimicrobial activities. Abdel‐Aziz et al. (2009) synthesized piperidine-based thiazole derivatives, some of which exhibited significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009). Similarly, Konda et al. (2011) synthesized imidazole-containing benzodiazepines that were evaluated for their antimicrobial activity, illustrating the versatile biological activities of compounds with structural similarities (Konda, Shaikh, Chavan, & Dawane, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-benzyl-1,3-thiazol-4-yl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(23-10-6-15(7-11-23)18-20-8-9-21-18)16-13-25-17(22-16)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWSMYZLOXBDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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